Physical Property Comparison: Density and Boiling Point Distinguish 1-(Chloromethyl)-3-methylnaphthalene from the Non-Methylated Parent
The 3-methyl substituent alters key physical properties relative to the unsubstituted 1-(chloromethyl)naphthalene. The target compound has a predicted density of 1.138 ± 0.06 g/cm³ and a predicted boiling point of 313.8 ± 11.0 °C , compared to the experimentally determined density of 1.18 g/mL at 25 °C and boiling point of 167–169 °C at 25 mmHg for 1-(chloromethyl)naphthalene . These differences impact solvent selection, distillation parameters, and formulation compatibility in process development.
| Evidence Dimension | Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.138 ± 0.06 g/cm³; Boiling Point: 313.8 ± 11.0 °C (predicted) |
| Comparator Or Baseline | 1-(Chloromethyl)naphthalene: Density 1.18 g/mL (25 °C); Boiling Point 167–169 °C/25 mmHg |
| Quantified Difference | ΔDensity ≈ -0.042 g/cm³; Boiling point comparison limited by different pressure conditions |
| Conditions | Predicted values (ACD/Labs) for target; experimental values from Sigma-Aldrich technical datasheet for comparator |
Why This Matters
Procurement specifications for process chemistry require exact physical constants to design reproducible isolation and purification protocols; using the wrong analog can lead to unexpected phase behavior.
